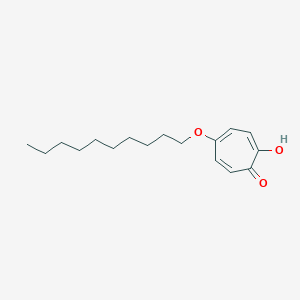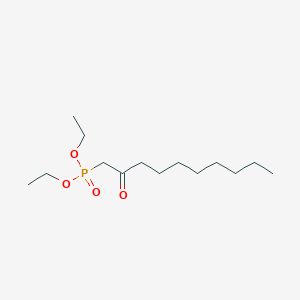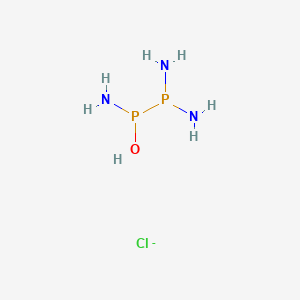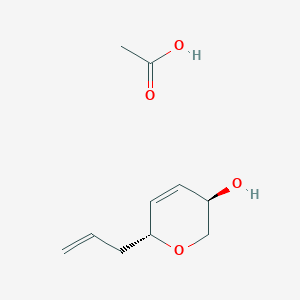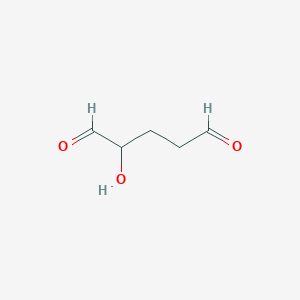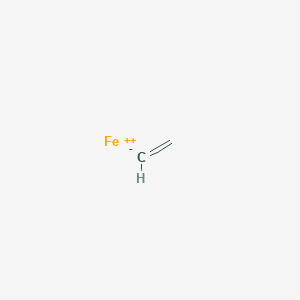
Ethene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene;iron(2+) can be synthesized through the reaction of ethene with iron(2+) salts. One common method involves the reaction of ethene with iron(2+) chloride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the ethene ligand coordinating to the iron(2+) ion to form the desired complex.
Industrial Production Methods
Industrial production of ethene;iron(2+) often involves the use of high-purity ethene gas and iron(2+) salts. The reaction is carried out in large reactors, with careful control of temperature and pressure to ensure optimal yield and purity of the product. The resulting compound is then purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: The iron(2+) ion can be reduced to iron(0) using reducing agents.
Substitution: The ethene ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand substitution reactions often involve the use of other alkenes or phosphines as substituting ligands.
Major Products Formed
Oxidation: The major product is typically an iron(3+) complex.
Reduction: The major product is often an iron(0) complex.
Substitution: The major products are new coordination complexes with different ligands.
Scientific Research Applications
Ethene;iron(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethene;iron(2+) involves the coordination of the ethene ligand to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, making it more reactive in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the iron(2+) ion with other molecules or ions.
Comparison with Similar Compounds
Ethene;iron(2+) can be compared with other similar compounds, such as:
Zeise’s salt: A well-known ethene complex with platinum.
Bis(ethylene)nickel(0): A nickel complex with ethene ligands.
Cyclooctadieneiron(0): An iron complex with cyclooctadiene ligands.
These compounds share similar coordination chemistry but differ in their metal centers and specific reactivity
Properties
CAS No. |
138605-67-1 |
|---|---|
Molecular Formula |
C2H3Fe+ |
Molecular Weight |
82.89 g/mol |
IUPAC Name |
ethene;iron(2+) |
InChI |
InChI=1S/C2H3.Fe/c1-2;/h1H,2H2;/q-1;+2 |
InChI Key |
PPTWPTCTEZHOEX-UHFFFAOYSA-N |
Canonical SMILES |
C=[CH-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


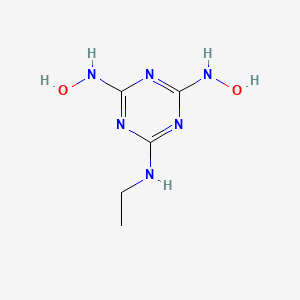
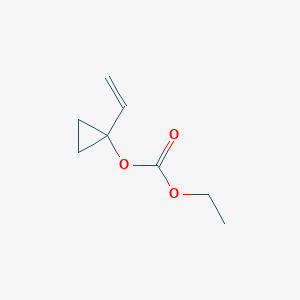
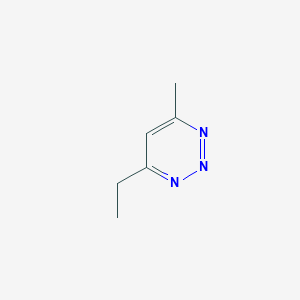
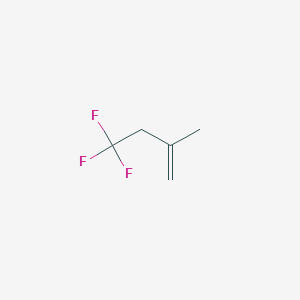

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
